molecular formula C14H17FO B7903893 3-Fluorophenyl cycloheptyl ketone

3-Fluorophenyl cycloheptyl ketone

Cat. No.: B7903893
M. Wt: 220.28 g/mol
InChI Key: VDRPPNRVCVTFAP-UHFFFAOYSA-N
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Description

3-Fluorophenyl cycloheptyl ketone is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a cycloheptyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenyl cycloheptyl ketone typically involves the reaction of 3-fluorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired ketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this ketone can yield alcohols or hydrocarbons, depending on the reagents and conditions used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-fluorobenzoic acid.

    Reduction: Formation of 3-fluorophenyl cycloheptyl alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-Fluorophenyl cycloheptyl ketone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluorophenyl cycloheptyl ketone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions. The cycloheptyl ketone moiety can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

  • 3-Fluorophenyl cyclopentyl ketone
  • 3-Fluorophenyl cyclohexyl ketone
  • 3-Fluorophenyl cyclooctyl ketone

Comparison: 3-Fluorophenyl cycloheptyl ketone is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger ring sizes. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

cycloheptyl-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRPPNRVCVTFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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